2-Ethyl-1-iodo-4-methoxybenzene

Vue d'ensemble

Description

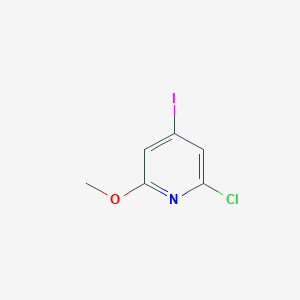

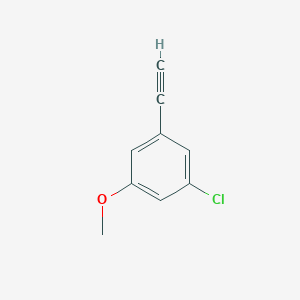

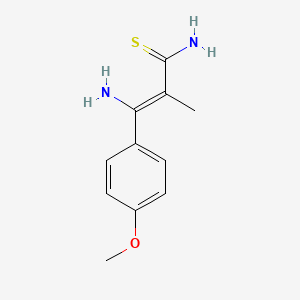

2-Ethyl-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C9H11IO . It has a molecular weight of 262.08800 . The compound is also known by other synonyms such as 3-Aethyl-4-jod-anisol and 3-ethyl-4-iodo-anisole .

Synthesis Analysis

The synthesis of 2-Ethyl-1-iodo-4-methoxybenzene involves a synthetic route from Benzene,1-ethyl . The literature reference for this synthesis is from Oki; Sato Bulletin of the Chemical Society of Japan, 1957 .Molecular Structure Analysis

The molecular structure of 2-Ethyl-1-iodo-4-methoxybenzene consists of 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact mass of the molecule is 261.98500 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-1-iodo-4-methoxybenzene include a molecular weight of 262.08800, an exact mass of 261.98500, and a LogP value of 2.86220 . The density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

2-Ethyl-1-iodo-4-methoxybenzene: A Comprehensive Analysis

Pharmaceutical Intermediates: 2-Ethyl-1-iodo-4-methoxybenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with other organic molecules makes it a valuable building block in drug discovery and development processes.

Nutrition Products: This compound finds its application in the production of nutrition products for both humans and animals. Its derivatives may play a role in enhancing the nutritional value or stability of these products.

LCD Chemicals: The iodine derivatives of 2-Ethyl-1-iodo-4-methoxybenzene are used in the manufacturing of polarizing films for Liquid Crystal Displays (LCDs), contributing to the quality and performance of electronic screens.

Organic Synthesis: In organic chemistry, this compound is employed as a starting material or reagent in various synthetic pathways, aiding in the construction of complex organic structures.

Analytical Reagents: Due to its specific chemical properties, 2-Ethyl-1-iodo-4-methoxybenzene can be used as an analytical reagent in chemical analyses to identify or quantify other substances.

Material Science: The unique properties of this compound are leveraged in material science research, where it may be used to develop new materials with desired characteristics.

Each application mentioned above represents a distinct field where 2-Ethyl-1-iodo-4-methoxybenzene plays a crucial role. The compound’s versatility and reactivity make it an important asset in scientific research and industrial applications .

Mécanisme D'action

Target of Action

The primary target of 2-Ethyl-1-iodo-4-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate known as the arenium ion . A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Pharmacokinetics

The compound’s molecular weight (26208800) and LogP value (286220) suggest it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the arenium ion intermediate, yielding a substituted benzene ring .

Action Environment

The action of 2-Ethyl-1-iodo-4-methoxybenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the presence of other substances that can act as electrophiles or bases Additionally, the stability of the compound may be influenced by factors such as temperature and pH

Safety and Hazards

Propriétés

IUPAC Name |

2-ethyl-1-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJDNJMQSKNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856254 | |

| Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-iodo-4-methoxybenzene | |

CAS RN |

98995-69-8 | |

| Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

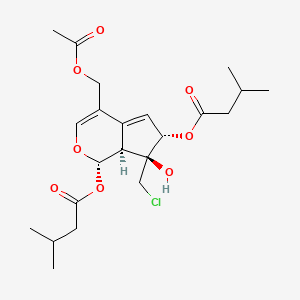

![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)

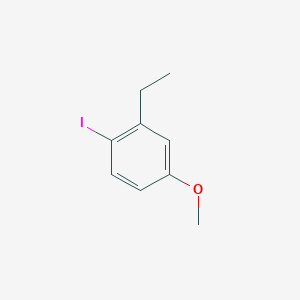

![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)

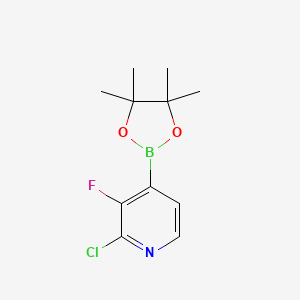

![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)

![N-[1-(5-carbaMoylAdaMantan-2-ylaMino)-1-oxo-2-Methyl-2-propanyl]-2-fluorobenzenesulfonaMid](/img/structure/B1429403.png)

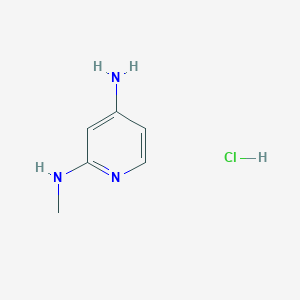

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)